5,5-Dinitro-1,3-diazinane-2,4,6-trione
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Overview
Description
5,5-Dinitro-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties. It belongs to the class of diazinanes, which are nitrogen-containing heterocycles. This compound is characterized by the presence of two nitro groups and a trione structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dinitro-1,3-diazinane-2,4,6-trione typically involves the nitration of 1,3-diazinane-2,4,6-trione. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the 5,5-positions. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Dinitro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 5,5-diamino-1,3-diazinane-2,4,6-trione .
Scientific Research Applications
5,5-Dinitro-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 5,5-Dinitro-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazinane-2,4,6-trione: Lacks the nitro groups and has different reactivity and applications.
5,5-Diamino-1,3-diazinane-2,4,6-trione: Formed by the reduction of 5,5-Dinitro-1,3-diazinane-2,4,6-trione and has distinct properties.
5-Acetyl-1,3-diazinane-2,4,6-trione: Contains an acetyl group instead of nitro groups, leading to different chemical behavior
Uniqueness
This compound is unique due to the presence of two nitro groups, which impart high reactivity and energetic properties. This makes it particularly valuable in the synthesis of high-energy materials and as a versatile reagent in chemical reactions .
Properties
IUPAC Name |
5,5-dinitro-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNABRYKXBJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453479 |
Source
|
Record name | 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269077-45-4 |
Source
|
Record name | 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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